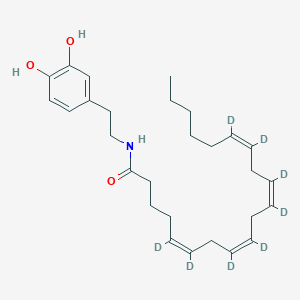
N-Arachidonoyldopamin-d8
Übersicht
Beschreibung
N-Arachidonoyldopamin-d8: ist eine deuterierte Form von N-Arachidonoyldopamin, einem Endocannabinoid, das als Agonist für den Cannabinoid-Rezeptor 1 (CB1) und den transienten Rezeptorpotential-Vanilloid-1 (TRPV1)-Ionenkanal wirkt . Diese Verbindung wird hauptsächlich als interner Standard in der Massenspektrometrie zur Quantifizierung von N-Arachidonoyldopamin verwendet .
Wissenschaftliche Forschungsanwendungen
N-Arachidonoyldopamin-d8 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Wird bei der Entwicklung von Analysemethoden zum Nachweis und zur Quantifizierung von Endocannabinoiden eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch:
Cannabinoid-Rezeptor 1 (CB1): Wirkt als Agonist und moduliert verschiedene physiologische Prozesse wie Schmerzempfindung und Appetit.
Transienten Rezeptorpotential-Vanilloid-1 (TRPV1): Wirkt ebenfalls als Agonist und ist an Schmerz- und Temperaturempfindung beteiligt.
Wirkmechanismus
Target of Action
N-Arachidonoyl Dopamine (NADA) is an endocannabinoid that primarily targets the CB1 receptor and the transient receptor potential V1 (TRPV1) ion channel . The CB1 receptor is a G protein-coupled receptor located in the central and peripheral nervous system . The TRPV1 ion channel, on the other hand, is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli .
Mode of Action
NADA acts as an agonist for both the CB1 receptor and the TRPV1 ion channel . As an agonist, it binds to these receptors and activates them, leading to a series of intracellular events. For instance, the activation of the CB1 receptor can lead to the inhibition of adenylyl cyclase, modulation of mitogen-activated protein kinase (MAPK), activation of inwardly rectifying potassium channels, and inhibition of calcium channels .
Biochemical Pathways
It is known that nada plays a significant role in nociception and inflammation in the central and peripheral nervous system . It has been shown to exert protective and antioxidative properties in microglial cell cultures, cortical neurons, and organotypical hippocampal slice cultures .
Pharmacokinetics
It is known that nada is present in very low concentrations in the brain .
Result of Action
NADA has been found to play a regulatory role in both the peripheral and central nervous systems, and displays antioxidant and neuroprotectant properties . It has also been implicated in smooth muscle contraction and vasorelaxation in blood vessels . Additionally, NADA has been observed to suppress inflammatory activation of human Jurkat T cells and to inhibit the release of prostaglandin E2 (PGE2) from lipopolysaccharide (LPS)-activated astrocytes, microglia, and mouse brain ECs .
Action Environment
The action of NADA can be influenced by various environmental factors. For instance, chronic sleep disruption (CSD) has been found to decrease the level of NADA in the thalamic reticular nucleus (TRN), leading to decreased CB1 receptor activity in the TRN . This decrease in NADA signaling in the TRN is critical for CSD-induced hyperalgesia .
Safety and Hazards
Zukünftige Richtungen
There is evidence that NADA plays an important role in nociception and inflammation in the central and peripheral nervous system . It has been suggested that treatment with exogenous NADA during and after injury might be beneficial . These findings provide strong evidence that NADA is an effective agent to manage neuroinflammatory diseases or pain and can be useful in designing novel therapeutic strategies .
Biochemische Analyse
Biochemical Properties
N-Arachidonoyl Dopamine-d8 plays a crucial role in biochemical reactions by acting as an agonist for cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1) ion channels . The interaction with CB1 receptors is significant for its involvement in modulating neurotransmitter release, while its activation of TRPV1 channels is associated with the regulation of pain and inflammation . Additionally, N-Arachidonoyl Dopamine-d8 interacts with enzymes such as fatty acid amide hydrolase (FAAH), which is responsible for its degradation into arachidonic acid and dopamine . This interaction highlights its role in the endocannabinoid system and its potential therapeutic applications.
Cellular Effects
N-Arachidonoyl Dopamine-d8 exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by activating CB1 receptors, leading to the inhibition of adenylyl cyclase and subsequent reduction in cyclic adenosine monophosphate (cAMP) levels . This modulation affects neurotransmitter release and synaptic plasticity. In immune cells, N-Arachidonoyl Dopamine-d8 suppresses inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . Furthermore, it has been shown to promote the resolution of inflammation in endothelial cells by modulating the expression of adhesion molecules and reducing leukocyte adhesion .
Molecular Mechanism
The molecular mechanism of N-Arachidonoyl Dopamine-d8 involves its binding to CB1 receptors and TRPV1 ion channels . Upon binding to CB1 receptors, it activates G-protein coupled signaling pathways, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels . This results in the modulation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway . In addition, N-Arachidonoyl Dopamine-d8 activates TRPV1 channels, which are involved in the transduction of noxious heat and pain signals . This activation leads to the influx of calcium ions and the subsequent release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Arachidonoyl Dopamine-d8 have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur through enzymatic hydrolysis by FAAH . Long-term studies have shown that N-Arachidonoyl Dopamine-d8 can exert sustained anti-inflammatory and neuroprotective effects in vitro and in vivo . Its efficacy may decrease over time due to metabolic degradation and the development of tolerance in certain cell types .
Dosage Effects in Animal Models
The effects of N-Arachidonoyl Dopamine-d8 vary with different dosages in animal models. At low doses, it has been shown to produce analgesic and anti-inflammatory effects without significant adverse effects . At higher doses, N-Arachidonoyl Dopamine-d8 can induce hypothermia, catalepsy, and hypo-locomotion, which are characteristic of cannabinoid receptor activation . Toxicity studies have indicated that extremely high doses may lead to adverse effects such as hepatotoxicity and immunosuppression . Therefore, careful dosage optimization is essential for its therapeutic application.
Metabolic Pathways
N-Arachidonoyl Dopamine-d8 is involved in several metabolic pathways, primarily through its interaction with enzymes such as FAAH . FAAH hydrolyzes N-Arachidonoyl Dopamine-d8 into arachidonic acid and dopamine, which can then enter various metabolic pathways . Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which play roles in inflammation and immune responses . Dopamine, on the other hand, is a neurotransmitter involved in the regulation of mood, reward, and motor functions .
Transport and Distribution
N-Arachidonoyl Dopamine-d8 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters such as fatty acid-binding proteins (FABPs) and albumin, which facilitate its distribution to various cellular compartments . The compound is known to accumulate in lipid-rich tissues, including the brain, where it exerts its effects on neuronal and glial cells . Its distribution is also influenced by its binding affinity to CB1 receptors and TRPV1 channels, which are predominantly expressed in the central nervous system and peripheral tissues .
Subcellular Localization
The subcellular localization of N-Arachidonoyl Dopamine-d8 is primarily within the plasma membrane and intracellular organelles such as the endoplasmic reticulum and mitochondria . Its localization is influenced by post-translational modifications and targeting signals that direct it to specific compartments . Within the plasma membrane, N-Arachidonoyl Dopamine-d8 interacts with CB1 receptors and TRPV1 channels, modulating their activity and downstream signaling pathways . In intracellular organelles, it may influence mitochondrial function and energy metabolism .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Arachidonoyldopamin-d8 beinhaltet die Einarbeitung von Deuteriumatomen an bestimmten Positionen des Moleküls. Der allgemeine Syntheseweg umfasst:
Herstellung von Arachidonsäure-d8: Dies beinhaltet die Deuterierung von Arachidonsäure an den Positionen 5, 6, 8, 9, 11, 12, 14 und 15.
Amidierungsreaktion: Die deuterierte Arachidonsäure wird dann unter Amidierungsbedingungen mit Dopamin umgesetzt, um this compound zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Massendeuterierung: Großmaßstäbliche Deuterierung von Arachidonsäure.
Effiziente Amidierung: Optimierte Amidierungsreaktionen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Reinigung: Moderne Reinigungstechniken wie Chromatographie, um eine Reinheit von ≥99% zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Arachidonoyldopamin-d8 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann an der Catechol-Einheit des Dopamin-Teils des Moleküls stattfinden.
Reduktion: Reduktionsreaktionen können die Doppelbindungen in der Arachidonsäurekette angreifen.
Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring der Dopamin-Einheit stattfinden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) ist eine typische Methode.
Substitution: Elektrophile Reagenzien wie Halogene (z. B. Brom) können unter kontrollierten Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Gesättigte Derivate der Arachidonsäurekette.
Substitution: Halogenierte Derivate der Dopamin-Einheit.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Arachidonoyldopamin (NADA): Die nicht deuterierte Form, ebenfalls ein Agonist für CB1 und TRPV1.
Anandamid (AEA): Ein weiteres Endocannabinoid mit ähnlichen Rezeptor-Zielen, aber unterschiedlichen physiologischen Wirkungen.
2-Arachidonoylglycerol (2-AG): Ein weiteres wichtiges Endocannabinoid mit überlappenden, aber unterschiedlichen Rollen im Vergleich zu NADA.
Einzigartigkeit
N-Arachidonoyldopamin-d8 ist aufgrund seiner deuterierten Natur einzigartig, was es besonders nützlich als internen Standard in der analytischen Chemie macht. Dies ermöglicht eine genauere Quantifizierung von N-Arachidonoyldopamin in verschiedenen biologischen Proben .
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVPIAAVGAWJNQ-FBFLGLDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)NCCC1=CC(=C(C=C1)O)O)/[2H])/[2H])/[2H])/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


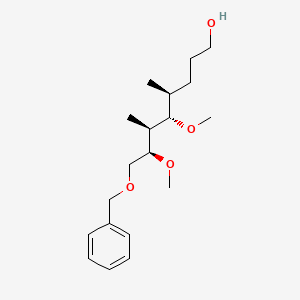
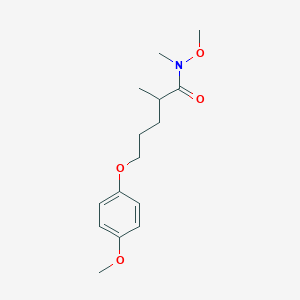
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate](/img/no-structure.png)
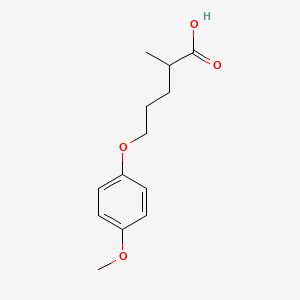
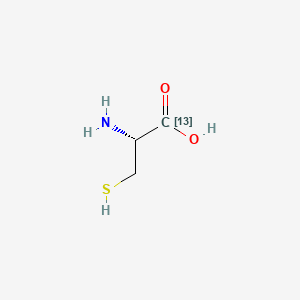

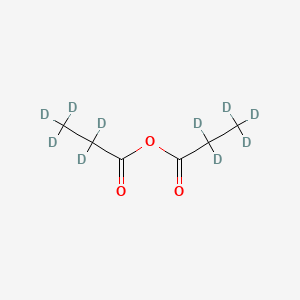
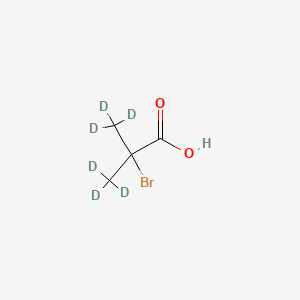
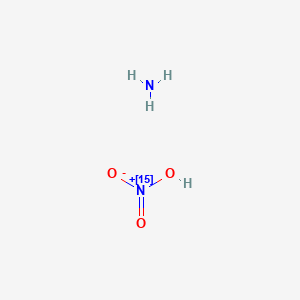
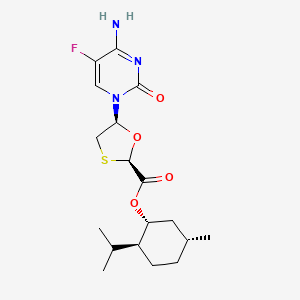
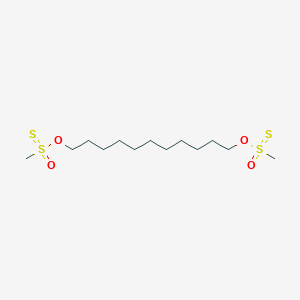
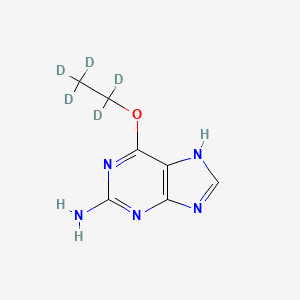
![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)
![[2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone](/img/structure/B566172.png)
